N1-(2-methoxyphenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(2-methoxyphenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptors and Antiproliferative Activity
The sigma receptors, particularly sigma(1), play a crucial role in cellular signaling and regulation. Research has identified compounds with structural similarities to N1-(2-methoxyphenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide that demonstrate significant binding affinity and selectivity towards sigma(1) receptors. These compounds exhibit potent antiproliferative activities in rat C6 glioma cells, suggesting a potential therapeutic application in tumor research and therapy. Such findings open up new avenues for the development of sigma(1) antagonists as tools for tumor research and potentially for the treatment of certain types of cancer (Berardi et al., 2005).
Orexin Receptor Antagonism and Eating Disorders
Compounds with similar structural features to this compound, such as GSK1059865, have been explored for their effects on compulsive behavior, specifically in the context of binge eating. These studies have highlighted the role of orexin-1 receptor (OX1R) mechanisms in compulsive food consumption, presenting these compounds as potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Properties of Nicotinic Acid Derivatives
Research into the synthesis and properties of nicotinic acid derivatives, which are structurally related to this compound, has contributed to the development of spin-labeled analogs of nicotinamide and other nicotinic acid derivatives. These studies are foundational in advancing the understanding of the chemical properties and potential applications of these compounds in medicinal chemistry and biochemistry (Lifshits et al., 1976).
Serotonin Receptor Interaction
Compounds analogous to this compound have been evaluated for their interaction with serotonin receptors, particularly in the context of their effects on neuronal firing. These studies provide insights into the potential therapeutic uses of such compounds in modulating serotoninergic system activities, which could have implications for the treatment of disorders related to serotonin dysregulation (Craven et al., 1994).
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-30-18-8-4-3-7-17(18)25-20(28)19(27)24-14-15-9-12-26(13-10-15)22(29)16-6-5-11-23-21(16)31-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFFSVARGHLVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.